![molecular formula C15H15FN4O5S B2532065 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide CAS No. 899989-47-0](/img/structure/B2532065.png)

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

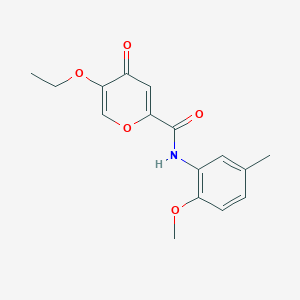

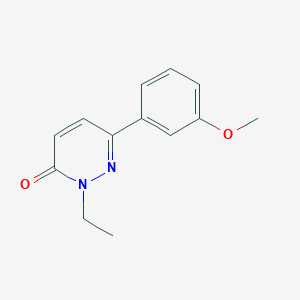

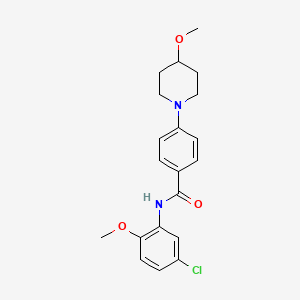

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and biological chemistry. These include a fluorophenyl group, a thieno[3,4-c]pyrazole moiety, and an oxalamide group. Each of these groups can confer specific chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the fluorophenyl group could be introduced via a halogenation reaction, while the thieno[3,4-c]pyrazole moiety might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thieno[3,4-c]pyrazole) and functional groups (fluorophenyl, oxalamide) suggests that it could have interesting electronic and steric properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions, while the oxalamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could also influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Fluorometric Sensing

A study by Bozkurt and Gul (2018) introduces a novel pyrazoline derivative for metal ion selectivity based on fluorometric detection. This compound demonstrates significant selectivity and sensitivity towards Hg^2+ ions without interference from other metal ions, showcasing potential applications in environmental monitoring and metal ion detection (Bozkurt & Gul, 2018).

Anti-Tumor Agents

Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating them as potent anti-tumor agents. These compounds displayed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Puthran et al. (2019) explored the synthesis of novel Schiff bases using derivatives that share structural similarities with the query compound, assessing their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Photovoltaic Applications

Li et al. (2010) synthesized a polymer incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine for photovoltaic applications. This study demonstrates the use of similar chemical structures in the development of materials for energy conversion, highlighting their potential in renewable energy technologies (Li et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGFIEKCNJJCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531989.png)

![1-{[4-(Difluoromethoxy)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2531997.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)